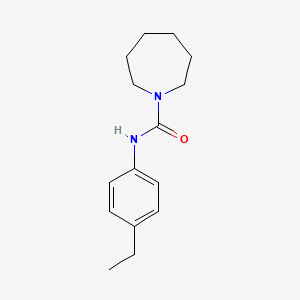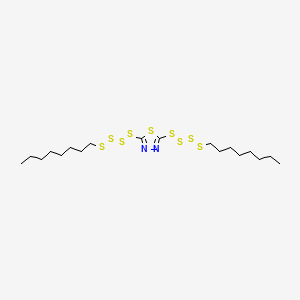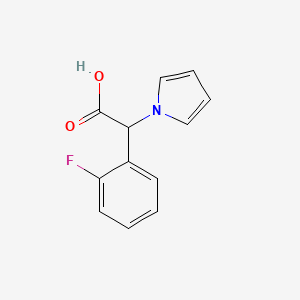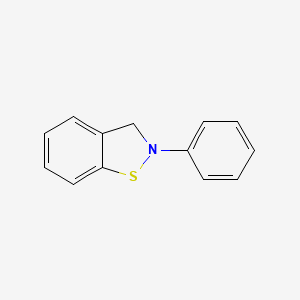![molecular formula C14H7ClF3NO3 B14129577 (4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone CAS No. 89100-23-2](/img/structure/B14129577.png)
(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone is an organic compound that features both chloro and nitro substituents on a phenyl ring, as well as a trifluoromethyl group on another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 4-(trifluoromethyl)phenylmagnesium bromide. The reaction is carried out under anhydrous conditions in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products
Reduction: (4-Amino-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone.
Substitution: (4-Substituted-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone.
Oxidation: Oxidized derivatives of the methanone group.
Scientific Research Applications
(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chloro groups can enhance its binding affinity to certain molecular targets, while the trifluoromethyl group can improve its metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-3-nitrophenyl)[4-methylphenyl]methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
(4-Chloro-3-nitrophenyl)[4-fluorophenyl]methanone: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
(4-Chloro-3-nitrophenyl)[4-methoxyphenyl]methanone: Similar structure but with a methoxy group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.
Properties
CAS No. |
89100-23-2 |
|---|---|
Molecular Formula |
C14H7ClF3NO3 |
Molecular Weight |
329.66 g/mol |
IUPAC Name |
(4-chloro-3-nitrophenyl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C14H7ClF3NO3/c15-11-6-3-9(7-12(11)19(21)22)13(20)8-1-4-10(5-2-8)14(16,17)18/h1-7H |
InChI Key |
MYVGLRYEDJUZOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


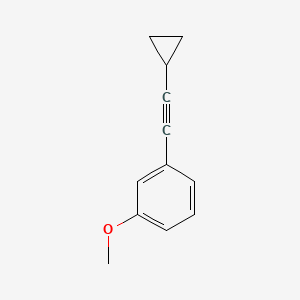
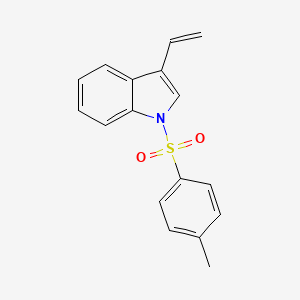

![N~4~-(4-fluorophenyl)-N~2~-[2-(thiophen-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14129513.png)
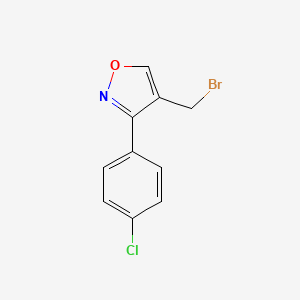

![3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide](/img/structure/B14129536.png)
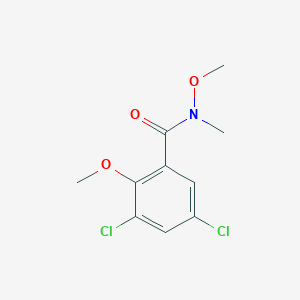
![4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14129563.png)
![(7-Nitro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B14129569.png)
